molecular formula C₁₀H₁₇NO₄ B1140755 methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate CAS No. 131233-89-1

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B1140755
CAS No.: 131233-89-1
M. Wt: 215.25
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a formyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl and formylating agents. One common method involves the use of a chiral auxiliary to control the stereochemistry of the product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its specific combination of functional groups and chiral centers. This combination allows for selective interactions with biological targets, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOGQSHIYFHDEM-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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